An In-depth Technical Guide to the Synthesis and Characterization of 1-Piperidinepropanoic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 1-Piperidinepropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 1-Piperidinepropanoic acid (1-PPA), a valuable building block in medicinal chemistry and a molecule of interest for its potential biological activities.[1][2][3] This document outlines a common synthetic route, detailed experimental protocols for its preparation and purification, and a thorough description of the analytical techniques used for its structural elucidation and characterization.
Synthesis of 1-Piperidinepropanoic Acid
The most common and efficient method for synthesizing 1-Piperidinepropanoic acid is through aza-Michael addition.[4][5] This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, piperidine, to an α,β-unsaturated carbonyl compound like acrylic acid or its esters.[4][5] Cyclic secondary amines such as piperidine are particularly effective nucleophiles for this transformation.[5]
Reaction Scheme: Aza-Michael Addition
The synthesis is typically a one-step process where piperidine is reacted directly with an acrylate. The general reaction is illustrated below:
Piperidine + Ethyl Acrylate → Ethyl 1-piperidinepropanoate Ethyl 1-piperidinepropanoate + H₂O --(Hydrolysis)--> 1-Piperidinepropanoic acid
While the reaction can be performed with acrylic acid directly, a two-step approach using an ester like ethyl acrylate followed by hydrolysis is also common to control the reaction conditions and facilitate purification.
Experimental Protocol: Synthesis via Aza-Michael Addition
This protocol details the synthesis of 1-Piperidinepropanoic acid from piperidine and ethyl acrylate, followed by hydrolysis.
Materials:
-
Piperidine
-
Ethyl acrylate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
Step 1: Synthesis of Ethyl 1-piperidinepropanoate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Add ethyl acrylate (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator to obtain crude ethyl 1-piperidinepropanoate.[6]
Step 2: Hydrolysis to 1-Piperidinepropanoic Acid
-
Dissolve the crude ethyl 1-piperidinepropanoate from Step 1 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the hydrolysis by TLC until the starting ester is no longer visible.[7]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or impurities.[7]
-
Carefully acidify the aqueous layer to a pH of approximately 6-7 with hydrochloric acid. The product may precipitate out of the solution.[7]
-
If a precipitate forms, collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, the product can be isolated by lyophilization.
Purification Protocol: Recrystallization
To achieve high purity, the crude 1-Piperidinepropanoic acid can be purified by recrystallization.[8]
Procedure:
-
Solvent Selection: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.[8] Water or ethanol-water mixtures are often suitable.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, which encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.[8]
-
Collection and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 1-Piperidinepropanoic acid.
Characterization of 1-Piperidinepropanoic Acid
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The primary techniques employed are physicochemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][9]
Physicochemical Properties
The fundamental physical and chemical properties of 1-Piperidinepropanoic acid are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO₂ | [10][11] |
| Molecular Weight | 157.21 g/mol | [10][11][12] |
| Appearance | White to off-white solid (predicted) | [8] |
| Melting Point | 105-110 °C (lit.) | [12] |
| Boiling Point | 105-108 °C / 0.5 mmHg (lit.) | [12] |
| CAS Number | 26371-07-3 | [11][12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure by providing information about the hydrogen and carbon framework.[9]
| Predicted ¹H NMR Data | ||
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2', H-6' (piperidine) | ~ 2.4 - 2.6 | Multiplet |
| H-3', H-5' (piperidine) | ~ 1.6 - 1.7 | Multiplet |
| H-4' (piperidine) | ~ 1.4 - 1.5 | Multiplet |
| -CH₂- (alpha to N) | ~ 2.3 - 2.5 | Triplet |
| -CH₂- (beta to N) | ~ 1.5 - 1.6 | Multiplet |
| -COOH | ~ 11 - 12 | Singlet (broad) |
| Predicted ¹³C NMR Data | |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~ 175 - 180 |
| C-2', C-6' (piperidine) | ~ 54 - 56 |
| C-2 (propanoic acid) | ~ 52 - 54 |
| C-3 (propanoic acid) | ~ 30 - 32 |
| C-3', C-5' (piperidine) | ~ 25 - 27 |
| C-4' (piperidine) | ~ 23 - 25 |
Experimental Protocol (General for ¹H NMR):
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation analysis.[9]
| Expected Mass Spectrometry Data | |
| Property | Expected m/z Value |
| Molecular Weight | 157.21 g/mol |
| Molecular Ion [M]⁺ | 157 |
| Protonated Molecule [M+H]⁺ | 158 |
Experimental Protocol (General for GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compound from any impurities. A typical program might be: Initial temperature 80 °C for 2 min, then ramp at 10 °C/min to 280 °C.[9]
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and the mass-to-charge ratio of the resulting ions is measured.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
| Characteristic IR Absorptions | ||
| Functional Group | Vibration | Characteristic Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | O-H stretch | 3300 - 2500 (very broad)[13] |
| Alkane C-H | C-H stretch | 2975 - 2845[13] |
| Carbonyl C=O | C=O stretch | 1725 - 1700 (strong)[13] |
| C-N | C-N stretch | 1250 - 1020 |
Experimental Protocol (General for ATR-IR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the infrared spectrum.
-
Clean the crystal thoroughly after the measurement.
Characterization Workflow
References
- 1. 1-Piperidinepropanoic acid | 26371-07-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 6. 1-Piperidinepropanoic acid, ethyl ester | C10H19NO2 | CID 88183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-Piperidinepropanoic acid | C8H15NO2 | CID 117782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Piperidinepropanoic acid [webbook.nist.gov]
- 12. 1-哌啶丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 13. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
